
Glycidyl acrylate
Overview
Description
Glycidyl acrylate (GA) is an epoxy-functional acrylate monomer with the chemical formula C₆H₈O₃, consisting of a reactive acrylate group (CH₂=CHCOO−) and an oxirane (epoxide) ring. Its molecular weight is 128.13 g/mol (CAS 106-90-1). GA is synthesized via esterification of acrylic acid with epichlorohydrin, followed by purification through distillation to remove light and heavy impurities . The compound is highly reactive due to its dual functional groups, enabling applications in crosslinking, adhesives, and polymer modification. However, GA is less commonly studied compared to its methacrylate counterpart, glycidyl methacrylate (GMA), which features a methyl group (CH₃) on the acrylate backbone (C₇H₁₀O₃, molecular weight 142.15 g/mol) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycidyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then dehydrochlorinated to yield this compound. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced separation techniques helps in achieving high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Glycidyl acrylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and carboxylic acids react with the epoxide ring under mild to moderate conditions, typically at room temperature to 80°C.
Major Products:
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
Synthesis and Properties
Glycidyl acrylate is synthesized through the reaction of epichlorohydrin with acrylic acid. This process results in a compound that possesses both epoxy and acrylate functionalities, making it suitable for various applications in polymer chemistry. The unique structure of this compound allows for cross-linking and polymerization, which enhances its utility in creating robust materials.
Key Properties:
- Epoxy Group : Provides reactivity for cross-linking.
- Acrylate Group : Facilitates polymerization under UV light or heat.
- Biocompatibility : Important for biomedical applications.
Biomedical Applications
This compound is increasingly utilized in biomedical fields due to its biocompatibility and ability to form hydrogels. It is often incorporated into drug delivery systems and tissue engineering scaffolds.
- Drug Delivery Systems : this compound-based hydrogels can encapsulate drugs, allowing for controlled release. This property is particularly useful in cancer treatment and chronic disease management .
- Tissue Engineering : The compound's ability to form cross-linked networks makes it ideal for scaffolds that support cell growth and tissue regeneration .
Coatings Technology
In coatings technology, this compound is valued for its role in enhancing the performance of paints and protective coatings.
- Anti-Corrosion Coatings : The incorporation of this compound into polymer matrices can improve corrosion resistance due to its cross-linking capability, resulting in dense and durable films .
- Adhesives : Its adhesive properties are enhanced when used in combination with other monomers, leading to strong bonding agents used in various industrial applications .
Membrane Technology
This compound is also applied in membrane technology, where it contributes to the development of advanced separation membranes.
- Separation Processes : Membranes modified with this compound exhibit improved selectivity and permeability for various applications such as water purification, gas separation, and dialysis .
- Controlled Release Systems : These membranes can be designed to control the release of active agents in therapeutic applications .
Data Tables
Application Area | Specific Use Cases | Benefits |
---|---|---|
Biomedical | Drug delivery systems, tissue engineering | Biocompatibility, controlled release |
Coatings | Anti-corrosion coatings, adhesives | Enhanced durability, strong adhesion |
Membrane Technology | Water purification, gas separation | Improved selectivity and permeability |
Case Study 1: Drug Delivery Systems
A study demonstrated the use of this compound-based hydrogels for the sustained release of anticancer drugs. The hydrogels were synthesized via free radical polymerization and showed a controlled release profile over extended periods, indicating their potential for effective cancer therapy .
Case Study 2: Anti-Corrosion Coatings
Research on this compound-containing coatings revealed that these materials provided superior corrosion protection compared to traditional coatings. The cross-linked structure formed through polymerization enhanced the barrier properties against corrosive environments .
Mechanism of Action
The mechanism of action of glycidyl acrylate involves the reactivity of its epoxide and acrylate groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming long-chain polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Glycidyl Methacrylate (GMA)
Structural Differences : GMA replaces the hydrogen atom on GA’s acrylate group with a methyl group (CH₃), increasing steric hindrance and slightly reducing reactivity in polymerization .
Reactivity :
- Copolymerization : GMA exhibits reactivity ratios (e.g., r₁ = 0.34 for styrene, r₂ = 0.63 for GMA) closer to methyl methacrylate (MMA), favoring alternating copolymers with styrene . GA’s smaller structure may lead to higher copolymerization rates, but direct reactivity data is scarce.
- Crosslinking : Both GA and GMA enable epoxy-amine or epoxy-acid crosslinking. GMA-based copolymers (e.g., ethyl acrylate/GMA) form elastomers vulcanizable with amines, while GA’s lower steric bulk may enhance crosslinking efficiency .
Other Epoxy-Functional Monomers
Rosin-Based Glycidyl Methacrylate
Derived from rosin or dehydroabietylamine, these monomers enhance adhesion and thermal properties in polyurethane acrylates. For example, rosin-GMA thermosets exhibit 20–30% higher tensile strength than conventional acrylates .
Ethyl Acrylate (EA) and Methyl Methacrylate (MMA)
- EA : Lacks an epoxide group but offers high flexibility. In elastomers (e.g., EA/GMA copolymers), EA reduces glass transition temperature (Tₑg), while GMA introduces crosslinking sites .
- MMA : Similar polymerization behavior to GMA but without epoxy functionality. MMA/GMA copolymers (70/30) achieve room-temperature amine curing .
Data Table: Key Properties of GA, GMA, and Related Monomers
Research Findings
Copolymerization and Material Design
- GMA in Elastomers : Incorporating 3–9 wt.% GMA into diethyl itaconate/butyl acrylate copolymers improves heat and oil resistance. Silica/GMA composites outperform petroleum-based elastomers in thermal stability (50% weight loss at 380°C vs. 350°C) .
- GA Refinement : Distillation with azeotropic solvents (e.g., epichlorohydrin) removes impurities, yielding >99% pure GA for high-performance coatings .
Thermal and Mechanical Behavior
- GMA Copolymers : Ethyl acrylate/GMA (97/3) elastomers show a Tₑg of −45°C, adjustable via crosslinking density . GA’s lower Tₑg (theoretical) could enhance low-temperature flexibility.
- Degradation : GMA/tert-butyl acrylate copolymers degrade via random chain scission above 200°C, with char residue >20% at 500°C .
Biological Activity
Glycidyl acrylate (GA) is an important chemical compound widely used in various industrial applications, including adhesives, coatings, and polymers. Its biological activity, particularly its toxicity and potential health effects, has garnered attention in recent research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound is an acrylate monomer characterized by its epoxy functional group, which enhances its reactivity. It is primarily utilized in the production of polymers and copolymers due to its ability to form cross-linked structures. Its applications span across:
- Adhesives : Used in bonding materials due to its excellent adhesion properties.
- Coatings : Employed in protective coatings for metals and plastics.
- Printing Inks : Commonly used in the formulation of inks due to its quick-drying properties.
Acute Toxicity
This compound exhibits moderate to high acute oral toxicity and high dermal toxicity. It is classified as a skin sensitizer and has been associated with allergic reactions upon dermal exposure. The compound can cause severe skin and eye damage, respiratory irritation, and potential mutagenicity due to the formation of reactive metabolites like glycidol .
Table 1: Toxicological Data of this compound
Toxicity Type | Value/Classification |
---|---|
Acute Oral Toxicity | Moderate to High |
Dermal Toxicity | High |
Skin Sensitization | Positive |
Eye Damage | Severe |
Respiratory Irritation | Yes |
Chronic Effects
Chronic exposure to this compound may lead to significant health risks, including potential carcinogenicity. Studies indicate that compounds similar in structure, such as glycidyl methacrylate (GMA), demonstrate genotoxic effects, which may also apply to GA due to their structural similarities .
The biological activity of this compound involves several mechanisms:
- Cytotoxicity : In vitro studies have shown that GA can induce cytotoxic effects on various cell lines. The compound's reactivity with cellular macromolecules can lead to cellular damage and apoptosis.
- Mutagenicity : GA has been reported to exhibit mutagenic properties, likely due to the formation of electrophilic species that interact with DNA .
- Protein Interaction : Research indicates that GA can modify proteins through covalent bonding, potentially altering their function and leading to adverse biological effects.
Study on Skin Sensitization
A study conducted using guinea pigs demonstrated that this compound induced skin sensitization reactions. The Buehler test revealed positive results, indicating that repeated exposure could lead to allergic contact dermatitis in susceptible individuals .
Genotoxicity Assessment
In a genotoxicity assessment involving human primary cells, this compound was found to induce DNA damage. The results highlighted the compound's potential for causing double-strand breaks and unscheduled DNA synthesis, which are markers for genotoxic activity .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing glycidyl acrylate, and how can reaction conditions be tailored for specific applications?
this compound is typically synthesized via esterification of glycidol with acryloyl chloride . Reaction parameters such as temperature, solvent selection (e.g., toluene or isopropanol), and initiators (e.g., AIBN for free radical polymerization) critically influence yield and purity. For example, in isopropanol with AIBN, this compound copolymerizes with methyl methacrylate and butyl acrylate to form epoxy acrylic resins, as confirmed by IR spectroscopy . Researchers should optimize monomer ratios and initiator concentrations to balance reactivity and side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound copolymers?
1H NMR spectroscopy is widely used to determine copolymer compositions, as demonstrated in studies of glycidyl methacrylate (GMA) and octadecyl acrylate (ODA) copolymers . IR spectroscopy is effective for identifying functional groups, such as epoxy rings (e.g., peaks at ~910 cm⁻¹ for oxirane) and acrylate carbonyls (~1720 cm⁻¹) . For advanced structural analysis, crosslinking efficiency can be monitored via ATR-IR to track azide conversion in hyper-crosslinked polymers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is a sensitizer and irritant. Safety measures include:
- Personal protective equipment (PPE): Chemical-resistant gloves, ANSI Z87.1-compliant goggles, and impervious clothing .
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How do copolymerization kinetics of this compound influence material properties in functional polymers?
Copolymerization with monomers like ethylhexyl acrylate or styrene adjusts glass transition temperature (Tg) and flexibility. For instance, this compound/ethylhexyl acrylate copolymers exhibit tunable Tg values depending on monomer ratios, enabling applications in adhesives and coatings . Kinetic studies using surface-initiated ATRP show controlled molecular weight distributions, critical for designing block copolymers with precise epoxy group placement .
Q. What mechanisms underlie contradictory data on this compound’s reactivity in crosslinking reactions?
Discrepancies in crosslinking efficiency often arise from competing reactions:
- Epoxy ring-opening via nucleophiles (e.g., amines) versus radical-induced polymerization .
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) accelerates crosslinking in azidated this compound copolymers, whereas copper-free methods show slower kinetics . Researchers should characterize side products (e.g., unreacted epoxides) via HPLC or mass spectrometry to resolve contradictions.
Q. How can computational modeling predict this compound copolymer behavior in novel applications?
QSAR models are limited for this compound derivatives due to structural complexity (e.g., epoxy novolac acrylate resins) . However, molecular dynamics simulations can predict Tg and solubility parameters by analyzing monomer hydrophobicity and hydrogen-bonding capacity. Experimental validation via DSC (for Tg) and swelling tests (for crosslink density) is recommended .
Q. What strategies mitigate residual monomer contamination in this compound-based materials for biomedical use?
Residual this compound (<5 ppm) must be minimized to avoid cytotoxicity. Methods include:
- Post-polymerization purification: Soxhlet extraction with methanol or supercritical CO₂ .
- Kinetic control: Extend reaction times or use chain-transfer agents to reduce unreacted monomers .
- Analytical monitoring: Quantify residuals via GC-MS or UV-Vis spectroscopy .
Q. Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular formula | C₆H₈O₃ | |
Melting point | -41°C (flash point) | |
Density | 1.11 kg/L at 20°C | |
Solubility | Insoluble in water | |
Epoxy group reactivity | Nucleophilic ring-opening |
Table 2: Common Copolymer Systems and Applications
Properties
IUPAC Name |
oxiran-2-ylmethyl prop-2-enoate | |
---|---|---|
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InChI |
InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2 | |
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InChI Key |
RPQRDASANLAFCM-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CO1 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Record name | GLYCIDYL ACRYLATE | |
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Related CAS |
26374-91-4 | |
Record name | 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID5025360 | |
Record name | Glycidyl acrylate | |
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Molecular Weight |
128.13 g/mol | |
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Physical Description |
Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline] | |
Record name | GLYCIDYL ACRYLATE | |
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Boiling Point |
135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point | |
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Flash Point |
141 °F (NTP, 1992), 141 °F (61 °C) (open cup) | |
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Solubility |
10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water | |
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Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C | |
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Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1) | |
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Vapor Pressure |
2.97 [mmHg] | |
Record name | Glycidyl acrylate | |
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Color/Form |
Liquid | |
CAS No. |
106-90-1 | |
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Record name | 2-Propenoic acid, 2-oxiranylmethyl ester | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8N627D5ZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYCIDYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -41.5 °C | |
Record name | GLYCIDYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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